Home > Products > Screening Compounds P104296 > Methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate
Methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate - 500273-39-2

Methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate

Catalog Number: EVT-3543426
CAS Number: 500273-39-2
Molecular Formula: C15H22N4O4S
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound serves as a crucial starting material in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. []
  • Relevance: 8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione shares the core purine-2,6-dione structure with methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate, highlighting the common structural framework within this class of compounds.

1-Benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound is an intermediate synthesized using thietanyl protection during the preparation of 1-benzyl-3,7-dihydro-1H-purine-2,6-diones. []
  • Relevance: Similar to methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate, this compound features a substituted purine-2,6-dione core, showcasing the versatility in modifying this scaffold for specific synthetic strategies.

Linagliptin (8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione)

  • Compound Description: Linagliptin is an FDA-approved dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. It exerts its therapeutic effects by potentiating the biological activity of incretin hormones. [, , ]
  • Relevance: Linagliptin and methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate both belong to the purine-2,6-dione class. The presence of different substituents on the core structure illustrates how modifications can lead to compounds with distinct pharmacological activities. , ,

Sitagliptin ((3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one)

  • Compound Description: Sitagliptin is another FDA-approved DPP-4 inhibitor used in the management of type 2 diabetes, acting similarly to linagliptin. []
  • Relevance: While structurally distinct, sitagliptin is often discussed alongside linagliptin and other purine-2,6-diones like methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate in the context of DPP-4 inhibition research. This highlights the exploration of various chemical classes for targeting DPP-4.

Alogliptin (2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile)

  • Compound Description: Alogliptin is a third FDA-approved DPP-4 inhibitor, demonstrating the importance of this pharmacological target in diabetes treatment. []
  • Relevance: Like sitagliptin, alogliptin's frequent mention with purine-2,6-diones like methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate underscores the search for diverse structures exhibiting DPP-4 inhibitory activity.

7-ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This purine derivative has been investigated as a potential coronavirus helicase inhibitor. []
  • Relevance: The structural similarities between this compound and methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate, including the core purine-2,6-dione and the 8-substitution, demonstrate how slight alterations can influence biological activity and potential therapeutic targets.

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound and its 8-alkylamino substituted derivatives were synthesized and evaluated for electrocardiographic, antiarrhythmic, and hypotensive activity, as well as their α1- and α2-adrenoreceptor affinities. []
  • Relevance: This compound shares the 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione moiety with methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate, emphasizing how changes in substitution at positions 7 and 8 can significantly alter pharmacological profiles within this class.
Overview

Methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate is a complex organic compound that belongs to the class of purine derivatives. It features a methyl group, a hexyl chain, and a sulfanylacetate moiety, which contribute to its unique properties and potential applications in various scientific fields. The compound is recognized for its structural complexity and potential biological activity.

Source

This compound can be synthesized through various chemical reactions involving purine derivatives and sulfanylacetate precursors. The specific synthesis methods often depend on the desired purity and yield of the final product.

Classification

Methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate is classified as a purine derivative with potential applications in medicinal chemistry. It may exhibit biological activities that could be beneficial in therapeutic contexts, particularly in relation to mitochondrial function and cellular metabolism.

Synthesis Analysis

Methods

The synthesis of methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate typically involves multi-step organic reactions. Key methods include:

  1. Formation of the Purine Base: Starting from readily available purine derivatives, the hexyl group is introduced through alkylation reactions.
  2. Sulfanylacetate Introduction: The sulfanylacetate group is added via nucleophilic substitution or coupling reactions with appropriate reagents.

Technical Details

The synthesis may require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction efficiency. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor the progress of the synthesis and verify the purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate can be represented as follows:

C15H22N4O3S\text{C}_{15}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

This formula indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms within the compound.

Data

Key structural features include:

  • A purine ring system contributing to its biological activity.
  • A hexyl side chain enhancing lipophilicity.
  • A sulfanylacetate functional group which may influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis

Reactions

Methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate can participate in various chemical reactions including:

  1. Nucleophilic Substitution: The sulfanylacetate moiety can undergo nucleophilic attack by stronger nucleophiles.
  2. Hydrolysis: In aqueous environments, it may hydrolyze to release sulfanylacetic acid and other products.
  3. Oxidation: The compound could be oxidized under certain conditions, potentially altering its biological activity.

Technical Details

Understanding these reactions is crucial for predicting the compound's behavior in biological systems and its potential degradation pathways.

Mechanism of Action

Process

The mechanism of action for methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate is not fully elucidated but may involve:

  1. Interaction with Mitochondrial Proteins: The purine structure suggests potential interactions with mitochondrial proteins that regulate energy metabolism.
  2. Influence on Cellular Signaling Pathways: The compound could modulate signaling pathways related to cell growth and apoptosis.

Data

Research indicates that similar compounds can affect mitochondrial dynamics, suggesting that this compound may play a role in promoting mitochondrial fusion or inhibiting fission processes.

Physical and Chemical Properties Analysis

Physical Properties

Methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate is expected to have specific physical properties such as:

  • Melting Point: Typically determined through differential scanning calorimetry.
  • Solubility: Solubility in organic solvents due to its lipophilic nature.

Chemical Properties

Chemical properties include:

  1. Stability: Stability under various pH conditions must be assessed for practical applications.
  2. Reactivity: Reactivity towards electrophiles or nucleophiles can indicate potential uses in further synthetic applications.

Relevant data from studies would provide insights into these properties under different experimental conditions.

Applications

Scientific Uses

Methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting mitochondrial dysfunction.
  2. Biochemical Research: To study cellular metabolism and signaling pathways influenced by purine derivatives.
  3. Pharmaceutical Development: Potential use in formulating drugs aimed at metabolic disorders or diseases related to mitochondrial dysfunction.

Properties

CAS Number

500273-39-2

Product Name

Methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate

IUPAC Name

methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate

Molecular Formula

C15H22N4O4S

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C15H22N4O4S/c1-4-5-6-7-8-19-11-12(18(2)14(22)17-13(11)21)16-15(19)24-9-10(20)23-3/h4-9H2,1-3H3,(H,17,21,22)

InChI Key

PGESGLMKPJFZIR-UHFFFAOYSA-N

SMILES

CCCCCCN1C2=C(N=C1SCC(=O)OC)N(C(=O)NC2=O)C

Canonical SMILES

CCCCCCN1C2=C(N=C1SCC(=O)OC)N(C(=O)NC2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.